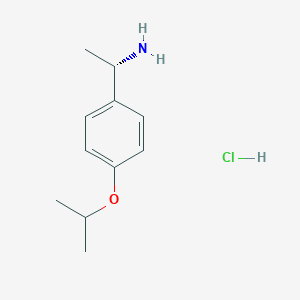

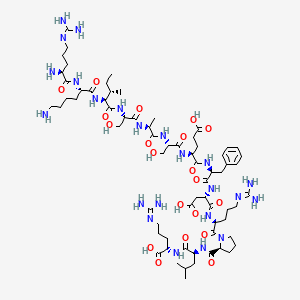

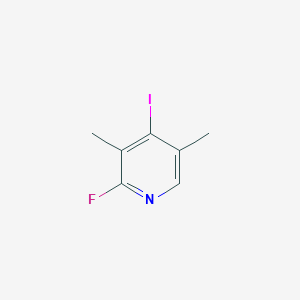

![molecular formula C6H7ClN4 B6591614 1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride CAS No. 1431970-26-1](/img/structure/B6591614.png)

1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrazolo[3,4-B]pyridin-5-amine is a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . More than 300,000 1H-pyrazolo[3,4-B]pyridines have been described which are included in more than 5500 references (2400 patents) up to date .

Synthesis Analysis

The first monosubstituted 1H-pyrazolo[3,4-B]pyridine was synthesized by Ortoleva in 1908 upon treatment of diphenylhydrazone and pyridine with iodine . Only three years later, Bulow synthesized three N-phenyl-3-methyl substituted derivatives starting from 1-phenyl-3-methyl-5-amino-pyrazole which was treated with 1,3-diketones in glacial AcOH .

Molecular Structure Analysis

1H-Pyrazolo[3,4-B]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-B]pyridines and 2H-pyrazolo[3,4-B]pyridines . These compounds present up to five diversity centers that allow a wide range of possible combinations of substituents capable of addressing different biological activities .

Chemical Reactions Analysis

The synthesis of 1H-Pyrazolo[3,4-B]pyridin-5-amine involves a sequential opening/closing cascade reaction . This approach presents several advantages, including room temperature conditions, short reaction time, and operational simplicity .

科学的研究の応用

Pyrazolo[3,4-b]pyridine Kinase Inhibitors

Pyrazolo[3,4-b]pyridine compounds have been extensively studied for their ability to serve as kinase inhibitors. These compounds exhibit versatility in binding to kinases through multiple modes, making them valuable in the design of inhibitors targeting a broad range of kinase-related diseases. The scaffold typically binds to the hinge region of kinases, playing a crucial role in the potency and selectivity of these inhibitors. This characteristic has led to its frequent appearance in patents and research focused on kinase inhibition, suggesting its utility in developing treatments for diseases where kinase activity is dysregulated, such as cancers. The significance of this scaffold lies not only in its biological activity but also in its synthetic flexibility and potential for intellectual property advantages (Wenglowsky, 2013).

Synthetic and Medicinal Aspects

The synthetic versatility of pyrazolo[3,4-b]pyridine and its derivatives allows for the development of compounds with a wide range of medicinal properties, including anticancer, anti-infectious, and anti-inflammatory activities. The structure-activity relationship (SAR) studies of these compounds are of significant interest, offering insights into designing more potent drug candidates. This underscores the scaffold's role as a building block in medicinal chemistry for developing new therapies (Cherukupalli et al., 2017).

作用機序

Target of Action

1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride is a heterocyclic compound that has been studied for its potential biomedical applications It’s worth noting that structures similar to 1h-pyrazolo[3,4-b]pyridin-5-amine have attracted the interest of medicinal chemists due to their close resemblance with the purine bases adenine and guanine , which play crucial roles in various biological processes.

Mode of Action

It’s known that the compound can interact with its targets in a way that influences their function . More research is needed to fully understand the interaction between this compound and its targets.

Biochemical Pathways

Given its structural similarity to purine bases, it’s plausible that it may influence pathways involving these molecules .

Result of Action

Compounds with similar structures have shown significant inhibitory activity in some studies

Action Environment

It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of many compounds

将来の方向性

The synthesis of 1H-Pyrazolo[3,4-B]pyridin-5-amine has attracted the interest of medicinal chemists due to the close similitude with the purine bases adenine and guanine . The future directions of this compound could be in the discovery of potent bioactive agents in pharmaceuticals and agrochemicals .

生化学分析

Biochemical Properties

1H-Pyrazolo[3,4-B]pyridin-5-amine hydrochloride plays a crucial role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates . This inhibition can affect various signaling pathways within the cell. Additionally, this compound can bind to nucleic acids, influencing processes such as DNA replication and transcription .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, by inhibiting specific kinases, this compound can alter the phosphorylation status of key signaling molecules, thereby modulating cell proliferation, differentiation, and apoptosis. Furthermore, this compound can affect the expression of genes involved in cell cycle regulation and metabolic pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to the active sites of enzymes, leading to enzyme inhibition or activation . This binding can result in conformational changes in the enzyme structure, affecting its catalytic activity. Additionally, this compound can interact with DNA and RNA, influencing gene expression by modulating transcription and translation processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or modulating immune responses . At higher doses, it can cause toxic or adverse effects, including organ damage and disruption of normal cellular functions . Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic outcome without causing toxicity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play essential roles in cellular metabolism . For example, the compound can influence the activity of enzymes involved in nucleotide synthesis and energy production . These interactions can affect metabolic flux and alter the levels of specific metabolites within the cell .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its localization within different cellular compartments . The distribution of this compound can influence its biological activity and effectiveness in targeting specific tissues or organs .

Subcellular Localization

This compound exhibits specific subcellular localization patterns that can affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . This localization can enhance its interactions with specific biomolecules and modulate its biochemical effects .

特性

IUPAC Name |

1H-pyrazolo[3,4-b]pyridin-5-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4.ClH/c7-5-1-4-2-9-10-6(4)8-3-5;/h1-3H,7H2,(H,8,9,10);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FTILHYSJEQHYKW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=NNC2=NC=C1N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

170.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

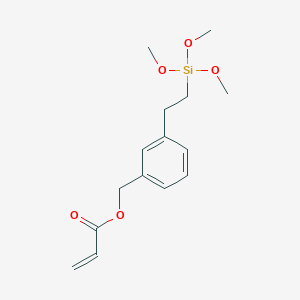

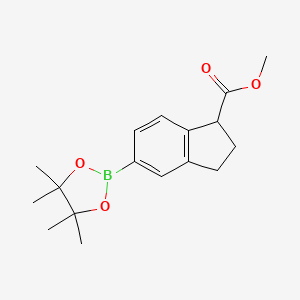

![1,3,4,6-Tetra-O-acetyl-2-[(azidoacetyl)amino]-2-deoxy-beta-D-galactopyranose](/img/structure/B6591550.png)

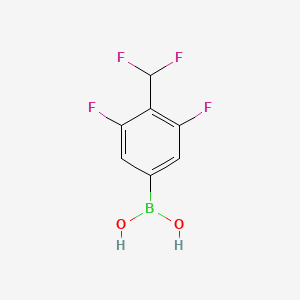

![tert-Butyl 3,7-diazabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B6591581.png)

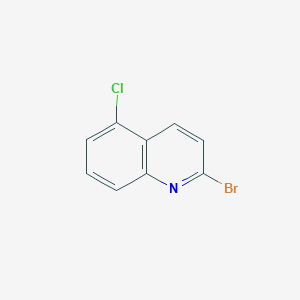

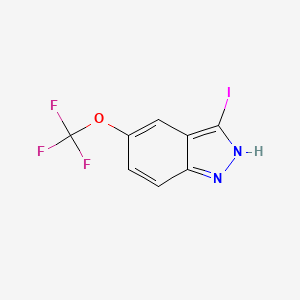

![6-Chloro-3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B6591606.png)

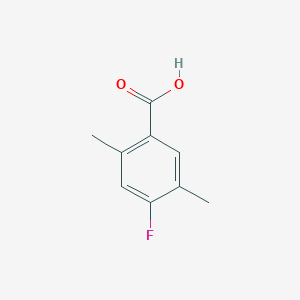

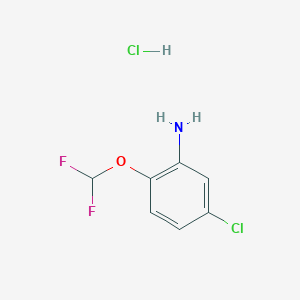

![[3-Fluoro-4-(2,2,2-trifluoroethoxy)phenyl]amine hydrochloride](/img/structure/B6591612.png)